Authored for Researchers, Scientists, and Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biological Role of 1,2-Dioleoyl-3-linolein in Cellular Metabolism
Abstract
1,2-Dioleoyl-3-linolein (OOL) is a mixed triacylglycerol (TAG) composed of two oleic acid molecules and one linoleic acid molecule esterified to a glycerol backbone. As a fundamental component of cellular lipid stores, OOL is not merely an inert energy reservoir but an active participant in metabolic regulation. Its storage within lipid droplets, subsequent mobilization, and the diverse metabolic fates of its constituent fatty acids place it at a critical nexus of energy homeostasis, membrane dynamics, and cellular signaling. This guide provides a detailed exploration of the lifecycle of OOL, from its synthesis and storage to its breakdown and the functional roles of its derivatives, offering insights into its significance in both health and disease.
Physicochemical Profile and Cellular Localization
1,2-Dioleoyl-3-linolein is a triacyl-sn-glycerol, a neutral lipid that is hydrophobic and primarily located within the core of cellular lipid droplets (LDs).[1][2] LDs are dynamic organelles originating from the endoplasmic reticulum that serve as the primary sites for neutral lipid storage and metabolism.[3][4] The specific arrangement of fatty acids on the glycerol backbone—two monounsaturated oleic acids and one polyunsaturated linoleic acid—influences its physical properties and metabolic handling.
| Property | Value | Reference |
| IUPAC Name | [(2R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | [5] |
| Molecular Formula | C57H102O6 | [5][6] |
| Molecular Weight | 883.4 g/mol | [5][6] |
| Classification | Triacyl-sn-glycerol | [5] |
| Primary Cellular Locus | Lipid Droplet Core | [2][3] |
OOL as a Cornerstone of Lipid Droplet Dynamics
Lipid droplets are central hubs for energy and lipid homeostasis, and molecules like OOL are their main cargo.[3] The lifecycle of OOL is intrinsically linked to the biogenesis, expansion, and degradation of these organelles.
Biogenesis and Storage: OOL is synthesized by enzymes located in the endoplasmic reticulum (ER) membrane, such as diacylglycerol acyltransferases (DGATs). Newly synthesized TAGs accumulate between the leaflets of the ER membrane, leading to the budding and formation of a nascent lipid droplet.[2] This process sequesters potentially lipotoxic free fatty acids into neutral TAGs, protecting the cell.[2] The number and size of lipid droplets can vary significantly depending on the cell type and metabolic state, with an abundance of OOL contributing to LD expansion during periods of energy surplus.[4][7]
Lipolysis: Mobilization of Stored Energy: When the cell requires energy, stored TAGs like OOL are hydrolyzed in a process called lipolysis.[8][9] This is a tightly regulated cascade initiated by hormones like glucagon, which signal lipases to translocate to the lipid droplet surface.[8] The breakdown of OOL releases its constituent fatty acids (two oleic acids, one linoleic acid) and a glycerol backbone, which can then enter various metabolic pathways.[9]
Below is a diagram illustrating the central role of OOL within the lipid droplet metabolic cycle.
Caption: Metabolic cycle of 1,2-Dioleoyl-3-linolein (OOL) storage and mobilization.
Metabolic Fates of OOL-Derived Fatty Acids
The biological significance of OOL extends beyond simple energy storage; it serves as a delivery vehicle for specific fatty acids with distinct physiological roles.
Oleic Acid (Monounsaturated Omega-9)
The two molecules of oleic acid released from OOL can be:
-
Oxidized for Energy: Transported to mitochondria to undergo beta-oxidation, producing a substantial amount of ATP. This is a primary function of stored fats.[9]
-
Incorporated into Membranes: Used for the synthesis of new phospholipids, which are essential components of cellular membranes. The monounsaturated nature of oleic acid contributes to maintaining membrane fluidity.[10]
Linoleic Acid (Polyunsaturated Omega-6)
Linoleic acid (LA) is an essential fatty acid, meaning it cannot be synthesized by humans and must be obtained from the diet.[11] Its release from OOL provides a crucial intracellular source for several functions:
-
Membrane Fluidity Modulation: As a polyunsaturated fatty acid, LA significantly increases membrane fluidity when incorporated into phospholipids.[10][12] The double bonds create "kinks" in the fatty acid tail, preventing tight packing of lipids and lowering the energy required to transition to a more fluid state.[10][13] This property is vital for the function of membrane-bound proteins and cellular transport.
-
Precursor to Signaling Molecules: LA is the parent compound of the omega-6 fatty acid family and can be metabolized into arachidonic acid (AA). AA is a key precursor for the synthesis of a class of potent signaling molecules called eicosanoids (e.g., prostaglandins, thromboxanes, and leukotrienes), which are deeply involved in inflammatory processes and immune responses.[11][14]
| Fatty Acid | Saturation | Primary Fates | Effect on Membrane Fluidity |
| Oleic Acid | Monounsaturated | β-Oxidation (Energy), Phospholipid Synthesis | Increases (Moderately) |
| Linoleic Acid | Polyunsaturated | Phospholipid Synthesis, Eicosanoid Precursor (via AA) | Increases (Significantly) |
Pathophysiological Relevance
Dysregulation of TAG metabolism, including that of OOL, is a hallmark of several metabolic diseases.
-
Metabolic Syndrome and Obesity: Excessive accumulation of TAGs, including OOL, in adipose tissue, liver, and skeletal muscle is a defining feature of obesity and non-alcoholic fatty liver disease (NAFLD).[2][7][9] This can lead to cellular dysfunction and insulin resistance.
-
Cardiovascular Disease: The role of the OOL-derived linoleic acid in cardiovascular health is complex and subject to debate. While replacing saturated fats with LA can lower serum cholesterol, some studies suggest that high intake of omega-6 fatty acids without a corresponding increase in omega-3s may promote inflammation, a risk factor for atherosclerosis.[11][15][16][17][18] However, other large-scale analyses have associated higher LA intake with a lower risk of coronary heart disease.[17]
-
Cancer: Cancer cells exhibit altered lipid metabolism to meet the demands of rapid proliferation.[19][20] They often increase the synthesis and storage of TAGs in lipid droplets, which can serve as fuel and protect against oxidative stress. The signaling pathways derived from linoleic acid can also influence tumor growth and inflammation within the tumor microenvironment.[11]
Methodologies for the Study of OOL
Analyzing specific TAGs like OOL requires robust analytical techniques to separate and identify them from a complex lipid matrix.
Experimental Workflow: Quantification of OOL
The workflow below outlines a standard procedure for the quantification of OOL from biological samples.
Caption: A typical experimental workflow for the quantification of OOL.
Protocol 1: Lipid Droplet Visualization in Cultured Cells
Rationale: This protocol uses the lipophilic fluorescent dye BODIPY 493/503 to stain the neutral lipid core of lipid droplets, allowing for the visualization of OOL storage within cells via fluorescence microscopy. This method provides a qualitative and semi-quantitative assessment of cellular TAG accumulation.
Materials:
-
Cultured cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
BODIPY 493/503 stock solution (2 mg/mL in ethanol)
-
DAPI solution (1 µg/mL in PBS) for nuclear counterstain
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells to desired confluency on sterile glass coverslips in a multi-well plate. Apply experimental treatments (e.g., fatty acid loading) as required.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove culture medium.
-
Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Causality Note: Fixation crosslinks proteins and preserves cellular morphology, preventing artifact generation during staining.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
Staining: Prepare a working solution of BODIPY 493/503 at 2 µg/mL in PBS. Incubate the fixed cells with the BODIPY working solution for 20 minutes at room temperature, protected from light.
-
Counterstaining: Wash twice with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash a final three times with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the slides using a fluorescence microscope. Lipid droplets will appear as green puncta (BODIPY), and nuclei will be blue (DAPI).
-
Self-Validation: Include a negative control (cells without BODIPY staining) to check for autofluorescence and a positive control (cells treated with oleic acid to induce lipid droplet formation) to ensure the dye is working correctly.
-
Protocol 2: Quantification of OOL by HPLC with Evaporative Light Scattering Detection (ELSD)
Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates TAG species based on their hydrophobicity.[21] ELSD is a universal detector for non-volatile analytes, making it suitable for quantifying lipids that lack a UV chromophore.
Materials:
-
Lipid extract from biological samples
-
C18 HPLC Column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
HPLC system with an ELSD detector
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Dichloromethane/Methanol mixture
-
OOL analytical standard
Procedure:
-
Standard Curve Preparation: Prepare a series of OOL standards of known concentrations (e.g., from 0.1 to 2 mg/mL) in the mobile phase.
-
Sample Preparation: Dissolve the dried lipid extract in the mobile phase and filter through a 0.22 µm syringe filter to remove particulates.
-
HPLC-ELSD Setup:
-
Install the C18 column and equilibrate with the initial mobile phase conditions.
-
Set the ELSD parameters (e.g., drift tube temperature: 40°C; nebulizer gas pressure: 3.5 bar).
-
-
Chromatographic Separation:
-
Inject a fixed volume (e.g., 20 µL) of the standard or sample onto the column.
-
Run a gradient elution program. For example, start with 100% Acetonitrile, ramping to a mixture containing Dichloromethane to elute the highly hydrophobic TAGs.
-
Causality Note: The C18 stationary phase retains lipids based on their acyl chain length and degree of unsaturation. The gradient elution ensures that all TAGs, from the more polar to the highly nonpolar, are effectively separated and eluted.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the retention time of OOL for both standards and samples.
-
Plot a standard curve of log(peak area) vs. log(concentration).
-
Self-Validation: The ELSD response is non-linear, so a log-log transformation is required for accurate quantification. The linearity of the standard curve (R² > 0.99) validates the assay's quantitative range.
-
Calculate the concentration of OOL in the samples by interpolating their peak areas from the standard curve.
-
Conclusion and Future Perspectives
1,2-Dioleoyl-3-linolein is a metabolically significant triacylglycerol that functions as more than a simple energy depot. It is a key player in the dynamic regulation of cellular lipid homeostasis, a protector against lipotoxicity, and a regulated source of fatty acids that influence membrane structure and cell signaling. Understanding the precise pathways that govern OOL metabolism and the functional consequences of its fatty acid constituents is crucial for developing therapeutic strategies for metabolic disorders, cardiovascular disease, and cancer. Future research should focus on the specific enzymes and transporters that recognize and process OOL, as well as the downstream effects of altering the cellular OOL profile on complex signaling networks.
References
-
ResearchGate. (2015). Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography. Available at: [Link]
-
PLoS. (2012). A Role for Phosphatidic Acid in the Formation of “Supersized” Lipid Droplets. Available at: [Link]
-
National Institutes of Health. (1987). Novel metabolic pathways for linoleic and arachidonic acid metabolism. Available at: [Link]
-
Wikipedia. Lipid droplet. Available at: [Link]
-
Plant Physiology. (2016). Lipid Droplet-Associated Proteins (LDAPs) Are Required for the Dynamic Regulation of Neutral Lipid Compartmentation in Plant Cells. Available at: [Link]
-
News-Medical.net. Triglycerides - What do they do?. Available at: [Link]
-
PubChem. 1,2-Dioleoyl-3-linolein. Available at: [Link]
-
PubChem. 1,2-Dioleoyl-3-linoleoyl-sn-glycerol. Available at: [Link]
-
Study Mind. Uses of Triglycerides (A-Level Biology). Available at: [Link]
-
ResearchGate. (1962). Synthesis of racemic 1,2-diolein. Available at: [Link]
-
AOCS. (1967). Chemical Synthesis of Polyunsaturated Fatty. Available at: [Link]
-
Wikipedia. Membrane fluidity. Available at: [Link]
-
National Institutes of Health. (2018). Dynamics and functions of lipid droplets. Available at: [Link]
-
Chemistry LibreTexts. (2024). 11.3: Triglycerides- Fats and Oils. Available at: [Link]
-
Anderson International Corp. (2023). Understanding Triglycerides in Oilseeds. Available at: [Link]
-
Quora. (2021). How does lipid composition affect membrane fluidity?. Available at: [Link]
-
MDPI. (2021). Exogenous Fatty Acids Modulate ER Lipid Composition and Metabolism in Breast Cancer Cells. Available at: [Link]
-
National Institutes of Health. (2011). Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing. Available at: [Link]
-
National Institutes of Health. (2023). Linoleic Acid: A Narrative Review of the Effects of Increased Intake in the Standard American Diet and Associations with Chronic Disease. Available at: [Link]
-
National Institutes of Health. (2023). Roles of lipid droplets and related proteins in metabolic diseases. Available at: [Link]
-
PubMed. (2023). 1-Oleate-2-palmitate-3-linoleate glycerol improves lipid metabolism and gut microbiota and decreases the level of pro-inflammatory cytokines. Available at: [Link]
-
Lipotype. (2023). Dietary fatty acids influence the cell membrane. Available at: [Link]
-
ResearchGate. (2022). Effect of stearate, oleate and linoleate on lipid droplet formation in pMECs. Available at: [Link]
-
National Institutes of Health. (2012). High cholesterol/low cholesterol: Effects in biological membranes Review. Available at: [Link]
-
MDPI. (2019). The Short Overview on the Relevance of Fatty Acids for Human Cardiovascular Disorders. Available at: [Link]
-
National Institutes of Health. (2013). Lipid Droplets And Cellular Lipid Metabolism. Available at: [Link]
-
ResearchGate. (2013). Analysis of 1, 3-dioleoyl-2-palmitoylglycerol by Silver-ion HPLC. Available at: [Link]
-
Stony Brook University. (2017). Discovery of a New Metabolic Pathway of a Known Lipid has Implications in Cancer, Obesity. Available at: [Link]
-
MDPI. (2021). Myelin Fat Facts: An Overview of Lipids and Fatty Acid Metabolism. Available at: [Link]
-
MDPI. (2020). Altered Metabolome of Lipids and Amino Acids Species: A Source of Early Signature Biomarkers of T2DM. Available at: [Link]
-
National Institutes of Health. (2017). Linoleic Acid: A Nutritional Quandary. Available at: [Link]
-
National Institutes of Health. (2020). The Effects of Linoleic Acid Consumption on Lipid Risk Markers for Cardiovascular Disease in Healthy Individuals: A Review of Human Intervention Trials. Available at: [Link]
-
PubMed. (2020). The Effects of Linoleic Acid Consumption on Lipid Risk Markers for Cardiovascular Disease in Healthy Individuals: A Review of Human Intervention Trials. Available at: [Link]
-
Wiley Online Library. (2023). Lipid Metabolism and Immune Function: Chemical Tools for Insights into T‐Cell Biology. Available at: [Link]
Sources
- 1. A Role for Phosphatidic Acid in the Formation of “Supersized” Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid droplet - Wikipedia [en.wikipedia.org]
- 3. Dynamics and functions of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Droplets And Cellular Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2-Dioleoyl-3-linoleoyl-sn-glycerol | C57H102O6 | CID 25240371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-Dioleoyl-3-linolein | C57H102O6 | CID 9544252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Roles of lipid droplets and related proteins in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
- 10. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 11. Linoleic Acid: A Narrative Review of the Effects of Increased Intake in the Standard American Diet and Associations with Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lipotype.com [lipotype.com]
- 14. Novel metabolic pathways for linoleic and arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Linoleic Acid: A Nutritional Quandary - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Effects of Linoleic Acid Consumption on Lipid Risk Markers for Cardiovascular Disease in Healthy Individuals: A Review of Human Intervention Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Effects of Linoleic Acid Consumption on Lipid Risk Markers for Cardiovascular Disease in Healthy Individuals: A Review of Human Intervention Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. news.stonybrook.edu [news.stonybrook.edu]
- 21. researchgate.net [researchgate.net]
